molecular formula C26H31ClN4O B6089356 2-chloro-N-{1-[1-(4-isobutylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide

2-chloro-N-{1-[1-(4-isobutylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide

Cat. No. B6089356
M. Wt: 451.0 g/mol
InChI Key: MBBDMGDCWNOQLZ-UHFFFAOYSA-N
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Description

2-chloro-N-{1-[1-(4-isobutylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide is a chemical compound that has gained attention in scientific research for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-chloro-N-{1-[1-(4-isobutylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide is not fully understood. However, it is believed to work by modulating various signaling pathways involved in cell growth, inflammation, and neuronal function. It has been shown to inhibit the activity of certain enzymes and receptors, leading to the observed effects.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-N-{1-[1-(4-isobutylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide can have various biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis. In animal models of inflammation, it has been demonstrated to reduce the levels of pro-inflammatory cytokines. In neuronal cells, it has been found to improve mitochondrial function and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N-{1-[1-(4-isobutylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide in lab experiments is its potential therapeutic applications. It has been shown to have promising effects in various disease models, making it an attractive target for further research. However, one limitation is that the mechanism of action is not fully understood, which makes it challenging to optimize its use.

Future Directions

There are several future directions for research on 2-chloro-N-{1-[1-(4-isobutylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide. One direction is to further investigate its mechanism of action and identify specific targets for its activity. Another direction is to explore its potential as a therapeutic agent for other diseases, such as diabetes and cardiovascular disease. Additionally, future research could focus on optimizing the synthesis method to improve yield and purity.

Synthesis Methods

The synthesis of 2-chloro-N-{1-[1-(4-isobutylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide involves multiple steps. The starting materials include 4-isobutylbenzylamine, 1-bromo-2-chlorobenzene, and 1-(piperidin-4-yl)-1H-pyrazol-5-amine. These materials are reacted together in the presence of appropriate reagents and solvents to yield the final product.

Scientific Research Applications

2-chloro-N-{1-[1-(4-isobutylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide has been studied for its potential therapeutic effects on various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, it has been demonstrated to reduce inflammation in animal models. In neurological research, it has been found to have potential as a treatment for Alzheimer's disease.

properties

IUPAC Name

2-chloro-N-[2-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-4-yl]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31ClN4O/c1-19(2)17-20-7-9-21(10-8-20)18-30-15-12-22(13-16-30)31-25(11-14-28-31)29-26(32)23-5-3-4-6-24(23)27/h3-11,14,19,22H,12-13,15-18H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBDMGDCWNOQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)CN2CCC(CC2)N3C(=CC=N3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{1-[1-(4-isobutylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide

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